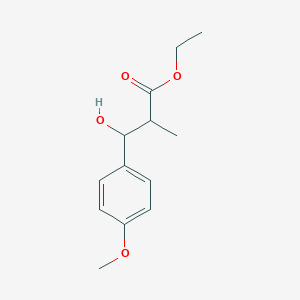![molecular formula C10H9N3O3 B8622659 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8622659.png)
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl to produce a key intermediate. The final compound is obtained through a series of reactions involving meta-aminobenzoic acid and morpholine .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and purity .
化学反応の分析
Types of Reactions
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a TRK inhibitor.
作用機序
The mechanism of action of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase, inhibiting its activity and thereby preventing the proliferation and differentiation of cancer cells. This interaction triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell survival and proliferation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Quinolinyl-pyrazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a TRK inhibitor sets it apart from other similar compounds .
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)9-7-3-2-4-11-10(7)13(12-9)5-8(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChIキー |
KYIMOJZAVIHMTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C2=C1C=CC=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)




![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)


![2-Chloro-6-methyl-4-{[4-(propan-2-yl)phenyl]methyl}phenol](/img/structure/B8622656.png)


